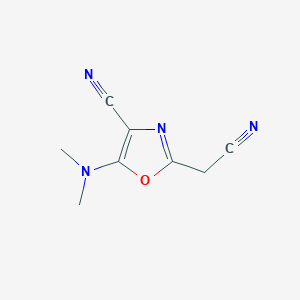

2-(Cyanomethyl)-5-(dimethylamino)-1,3-oxazole-4-carbonitrile

Description

2-(Cyanomethyl)-5-(dimethylamino)-1,3-oxazole-4-carbonitrile is a substituted oxazole derivative characterized by a cyanomethyl group at position 2, a dimethylamino group at position 5, and a nitrile moiety at position 2. This compound is cataloged under the identifier EN300-1696960 by Enamine Ltd, with a purity of 95% . Its molecular formula is C₈H₉N₃O, yielding a molecular weight of 163.18 g/mol. The compound’s structural features make it a versatile intermediate in medicinal chemistry and organic synthesis, particularly for exploring bioactivity or further functionalization.

Structure

3D Structure

Properties

IUPAC Name |

2-(cyanomethyl)-5-(dimethylamino)-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c1-12(2)8-6(5-10)11-7(13-8)3-4-9/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSAYHWNWEBZSGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(N=C(O1)CC#N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyanomethyl)-5-(dimethylamino)-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable nitrile and an amine, the reaction can proceed through intermediate steps involving condensation and cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the production efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Cyanomethyl)-5-(dimethylamino)-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized oxazole compounds .

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Compounds similar to 2-(Cyanomethyl)-5-(dimethylamino)-1,3-oxazole-4-carbonitrile have been studied for their potential as inhibitors of various kinases involved in cancer progression. For instance, oxazole derivatives have shown inhibitory effects on VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), CDK2 (Cyclin-dependent kinase 2), and CDK4 (Cyclin-dependent kinase 4) . These kinases are crucial in cell cycle regulation and angiogenesis, making them significant targets for cancer therapy.

-

Antimicrobial Properties :

- Research indicates that related compounds exhibit notable antimicrobial activity. For example, certain oxazole derivatives have been reported to be more effective against bacterial strains than traditional antifungal medications . This suggests potential applications in developing new antimicrobial agents.

-

Neuroprotective Effects :

- Some studies have explored the neuroprotective properties of oxazole derivatives against neurodegenerative diseases. The ability to modulate pathways involved in neuronal survival presents opportunities for therapeutic interventions in conditions like Alzheimer's disease.

Organic Synthesis Applications

- Synthesis of Complex Molecules :

- Photochemical and Electrochemical Reactions :

Material Science Applications

-

Polymer Chemistry :

- The unique properties of this compound make it a candidate for developing novel polymeric materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

-

Fluorescent Materials :

- Due to its structural characteristics, this compound may be utilized in the development of fluorescent materials for applications in sensors and imaging technologies.

Case Studies

Several studies have documented the applications of compounds related to this compound:

Mechanism of Action

The mechanism by which 2-(Cyanomethyl)-5-(dimethylamino)-1,3-oxazole-4-carbonitrile exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their synthesis, physicochemical properties, and biological activities:

Biological Activity

The compound 2-(Cyanomethyl)-5-(dimethylamino)-1,3-oxazole-4-carbonitrile (CAS Number: 2173999-77-2) is a heterocyclic compound with potential biological activities that have garnered attention in recent years. Its unique structure, which includes a cyanomethyl group and a dimethylamino moiety, suggests possible applications in medicinal chemistry, particularly in the development of new therapeutic agents.

Structure and Composition

- Molecular Formula : C8H8N4O

- Molecular Weight : 168.18 g/mol

- CAS Number : 2173999-77-2

Physical Properties

- Melting Point : Not available

- Boiling Point : Not available

- Density : Not available

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, related oxazole derivatives have shown promising results against various cancer cell lines, including lung cancer cells (A549, HCC827, and NCI-H358) with IC50 values indicating effective inhibition of cell proliferation .

Table 1: Antitumor Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) | Assay Type |

|---|---|---|---|

| Compound 5 | A549 | 2.12 ± 0.21 | 2D |

| Compound 6 | HCC827 | 5.13 ± 0.97 | 2D |

| Compound 8 | NCI-H358 | 6.48 ± 0.11 | 3D |

Antimicrobial Activity

In addition to antitumor effects, compounds with similar structures have demonstrated antimicrobial activity. The mechanism often involves disruption of bacterial cell membranes, leading to cell lysis and death . This suggests that the compound may possess dual functionality in both cancer treatment and infection control.

The biological activity of compounds like this compound is often attributed to their ability to interact with DNA or inhibit key enzymes involved in cellular proliferation. For example, some derivatives have been shown to bind within the minor groove of AT-DNA, affecting its structural integrity and function .

Study on Antitumor Effects

A study focused on a series of oxazole derivatives revealed that modifications to the chemical structure could enhance biological activity. For instance, compounds with nitro or chloro substitutions exhibited higher potency against specific cancer cell lines compared to their non-substituted counterparts . This emphasizes the importance of structural optimization in drug design.

Study on Antimicrobial Properties

Another investigation highlighted the ability of certain oxazole derivatives to neutralize endotoxins and inhibit inflammatory responses by blocking the production of nitric oxide and TNF-α . This positions such compounds as potential candidates for treating infections alongside traditional antibiotics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Cyanomethyl)-5-(dimethylamino)-1,3-oxazole-4-carbonitrile, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis involves reacting precursors like N-(2,2-dichloro-1-cyanoethenyl)amides with dimethylamine in methanol under reflux. Key steps include:

- Reagent Optimization : Use of 40% aqueous dimethylamine for nucleophilic substitution, with methanol as the solvent to enhance solubility.

- Purification : Flash chromatography (e.g., silica gel with ethyl acetate/hexane mixtures) achieves >95% purity.

- Yield Enhancement : Extending reaction time to 48 hours improves conversion, yielding ~70% product .

Q. How is spectroscopic characterization (NMR, IR, MS) performed to confirm the structure of this compound?

- Methodological Answer :

- NMR : H NMR (CDCl) shows peaks for dimethylamino (δ 2.8–3.1 ppm, singlet) and cyanomethyl (δ 4.2–4.5 ppm, triplet). C NMR confirms the oxazole ring carbons (δ 150–160 ppm) .

- IR : Stretching vibrations at ~2240 cm (C≡N) and 1650 cm (C=N oxazole) are diagnostic .

- Mass Spectrometry : ESI-MS exhibits [M+H] at m/z 235.1, consistent with the molecular formula CHNO .

Q. What are the key physicochemical properties (solubility, stability) relevant to experimental handling?

- Methodological Answer :

- Solubility : Soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. Pre-solubilization in DMSO is recommended for biological assays.

- Stability : Degrades under prolonged exposure to light or acidic conditions. Store at -20°C in inert atmospheres (argon) .

Advanced Research Questions

Q. How does the substitution pattern (cyanomethyl, dimethylamino) influence reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer :

- Electrophilic Sites : The oxazole ring’s C4 carbonitrile is susceptible to nucleophilic attack (e.g., by amines or thiols).

- Nucleophilic Sites : The dimethylamino group participates in hydrogen bonding, affecting ligand-receptor interactions. Computational modeling (DFT) predicts electron density distribution for reaction site prioritization .

Q. What strategies mitigate contradictions in reported biological activity data for structurally similar oxazole derivatives?

- Methodological Answer :

- Data Normalization : Use standardized assays (e.g., IC in kinase inhibition studies) to compare activity across studies.

- Structural Analog Analysis : Compare with derivatives like 2-(4-chlorophenyl)-5-(dimethylaminoethyl)oxazole-4-carbonitrile, noting that chloro-substitution enhances cytotoxicity but reduces solubility .

Q. What in silico or experimental approaches validate the compound’s mechanism of action in enzyme inhibition studies?

- Methodological Answer :

- Docking Simulations : AutoDock Vina models predict binding to ATP pockets in kinases (e.g., EGFR), validated by SPR (surface plasmon resonance) binding assays.

- Enzyme Kinetics : Michaelis-Menten plots with/without inhibitor reveal non-competitive inhibition patterns .

Q. How can thermal stability data inform storage and reaction design?

- Methodological Answer :

- TGA/DSC Analysis : Thermal decomposition onset at ~180°C suggests reactions should be conducted below this threshold.

- Stability Screening : Accelerated stability studies (40°C/75% RH) over 4 weeks quantify degradation products via HPLC .

Q. What derivatization strategies expand the compound’s utility in medicinal chemistry?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.